molecular formula C11H9ClN2O2 B12597625 2-Chloro-3-ethyl-6-nitroquinoline CAS No. 610320-22-4

2-Chloro-3-ethyl-6-nitroquinoline

Cat. No.: B12597625
CAS No.: 610320-22-4
M. Wt: 236.65 g/mol
InChI Key: ZMAMZUFPIWZXQR-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro, ethyl, and nitro substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine . The reaction conditions often include refluxing in ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-6-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-amino-3-ethyl-6-nitroquinoline.

    Reduction: Formation of 2-chloro-3-ethyl-6-aminoquinoline.

    Oxidation: Formation of 2-chloro-3-carboxy-6-nitroquinoline.

Scientific Research Applications

2-Chloro-3-ethyl-6-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-6-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and ethyl groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-nitroquinoline: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Ethyl-6-nitroquinoline: Lacks the chloro group, which may influence its chemical properties and applications.

    2-Chloro-3-methyl-6-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and biological effects.

Uniqueness

2-Chloro-3-ethyl-6-nitroquinoline is unique due to the combination of chloro, ethyl, and nitro substituents on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .

Properties

CAS No.

610320-22-4

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-3-ethyl-6-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3

InChI Key

ZMAMZUFPIWZXQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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